molecular formula C17H22N2O4 B1604186 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol CAS No. 1167053-13-5

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol

Cat. No. B1604186
CAS RN: 1167053-13-5
M. Wt: 318.4 g/mol
InChI Key: BORNIZQIXPVUJF-UHFFFAOYSA-N
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Description

“6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” is a synthetic compound that has potential implications in various fields of research and industry. It is also known as "7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one" .


Synthesis Analysis

The synthesis of this compound involves chemical processes and intermediates useful in the manufacture of the quinazoline derivative . The reaction is conveniently carried out in the presence of a suitable inert solvent or diluent, for example, an alcohol such as isopropanol, sec-butanol or tert-butanol, an ester such as ethyl acetate, a halogenated solvent such as methylene chloride, chloroform or carbon tetrachloride, an ether such as tetrahydrofuran or 1,4-dioxan, an aromatic solvent such as toluene, or a dipolar aprotic solvent such as N,N-dimethylformamide, N,N-dimethylacetamide, N-methylpyrrolidin-2-one or dimethylsulphoxide .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H22N2O4. Its molecular weight is 318.4 g/mol. The InChI code for this compound is 1S/C16H21N3O4/c1-21-14-10-13-12 (16 (20)18-11-17-13)9-15 (14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3, (H,17,18,20) .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a colorless to light yellow liquid or low melting solid . It should be stored in a refrigerator .

Scientific Research Applications

Anticancer Activity

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol and its derivatives have shown promising results in anticancer research. Studies have demonstrated their potential in inhibiting the proliferation of cancer cells. For example, a heterocyclic compound related to this chemical initiated ROS accumulation and caused apoptotic cell death in human bone cancer cells (Lv & Yin, 2019). Additionally, novel 4-(N-substituted benzothiazolyl) amino-7-methoxy-6-(3-morpholinopropoxy) quinazoline derivatives exhibited in-vitro cytotoxic activity, suggesting their role as potential anticancer agents (Dave, Gopkumar, Arvind, & Sridevi, 2012).

Anti-corrosion Properties

Research on 8-hydroxyquinoline derivatives, including compounds similar to this compound, has shown anti-corrosion performance for mild steel in acidic mediums. These findings are significant for industrial applications, particularly in metal preservation (Douche et al., 2020).

EGFR Tyrosine Kinase Inhibitory Activity

Compounds structurally related to this compound have been designed and synthesized as EGFR tyrosine kinase inhibitors, showing efficacy in ovarian or non-small-cell lung cancer treatments. This research highlights the potential of such compounds in targeted cancer therapies (Qin et al., 2015).

Fluorescent Labeling

6-Methoxy-4-quinolone, a related compound, has shown promise as a fluorescent labeling reagent. Its strong fluorescence in a wide pH range makes it useful for biomedical analysis (Hirano et al., 2004).

Synthesis of Novel Quinoline Derivatives

Research has also focused on synthesizing novel quinoline derivatives, including those with morpholinopropoxy groups, for various pharmacological applications. These studies contribute to the development of new therapeutic agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Safety and Hazards

The safety information for “6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . This enzyme plays a crucial role in regulating intracellular signaling pathways associated with the proliferation and survival of cancer cells .

Mode of Action

This compound interacts with its target, the EGFR-TK, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by this enzyme, leading to a decrease in cancer cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR signaling pathway . By inhibiting the EGFR-TK, it disrupts the downstream effects of this pathway, which include cell proliferation and survival . This disruption can lead to the death of cancer cells .

Pharmacokinetics

As a pharmaceutical intermediate used in the preparation of gefitinib , it is likely to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Gefitinib is known to be orally active , suggesting that this compound may also have good oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of EGFR-TK activity, disruption of the EGFR signaling pathway, and a decrease in cancer cell proliferation and survival . These effects can lead to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

6-methoxy-7-(3-morpholin-4-ylpropoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-21-16-11-13-14(18-4-3-15(13)20)12-17(16)23-8-2-5-19-6-9-22-10-7-19/h3-4,11-12H,2,5-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORNIZQIXPVUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627295
Record name 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1167053-13-5
Record name 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-((3-(3-morpholinopropoxy)-4-methoxyanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (700 mg, 1.66 mmol) in phenyl ether (5 ml) was heated at reflux for 2 minutes. After cooling, the residue was triturated with ether and acetone. The solid was collected by filtration, washed with acetone followed by ether and dried under vacuum to give 6-methoxy-7-(3-morpholinopropoxy)-1,4-dihydroquinolin-4-one (207 mg, 41%).
Name
5-((3-(3-morpholinopropoxy)-4-methoxyanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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